InAlN Lattice-Matched Cladding Provides Fourfold Refractive Index Contrast Versus AlGaN in Blue-Green Laser Diodes
InAlN cladding layers with 18 at% indium composition achieve lattice-matched growth to GaN and deliver a fourfold increase in refractive index contrast to waveguiding layers compared to conventional AlGaN claddings. Blue LD threshold current was reduced to 3 mA, green LD to 12 mA, and green SLED operating current decreased by 85 mA relative to state-of-the-art devices with AlGaN claddings [1].
| Evidence Dimension | Refractive index contrast to waveguiding layers |
|---|---|
| Target Compound Data | Fourfold increase in refractive index contrast for InAlN (18% In) |
| Comparator Or Baseline | Conventional AlGaN cladding |
| Quantified Difference | 4× higher contrast; blue LD threshold 3 mA; green LD threshold 12 mA; SLED operating current reduced by 85 mA |
| Conditions | Epitaxial laser diode and SLED devices, GaN substrate, InAlN lattice-matched at 18% In |
Why This Matters
This difference directly translates to reduced power consumption and higher efficiency in commercial laser diodes and superluminescent diodes, making InAlN cladding essential for next-generation blue-green optoelectronics.
- [1] Malinverni, M. et al. Blue and Green Low Threshold Laser Diodes With InAlN Claddings. IEEE Photonics Technology Letters, 2023, 35(24), 1303–1306. View Source
